molecular formula C11H14N2O3 B8518871 4-(3-Pyridinylcarbonylamino)butyric acid methyl ester

4-(3-Pyridinylcarbonylamino)butyric acid methyl ester

Cat. No. B8518871
M. Wt: 222.24 g/mol
InChI Key: OEVPVXOXEYACJY-UHFFFAOYSA-N
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Patent
US08846721B2

Procedure details

To a solution of 4[(pyridine-3-carbonyl)-amino]-butyric acid methyl ester (0.8 g, 3.5 mmol), in THF (14 mL) was added LiOH (0.75 g, 17.9 mmol), dissolved in water (6 mL). The mixture was allowed to stir at room temperature (25° C.) overnight. 50% starting material remains as such. Then reaction mixture heated at (45° C.). The reaction did not progress. The reaction mixture was worked up with chloroform to recover the starting material. The aqueous layer was diluted with water, acidified with 1.5N HCl till (pH=2-3), extracted with ethyl acetate (150 mL) and dried over sodium sulphate, concentrated to obtain yellow colour solid (0.6 g, 80%).
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Name
Yield
80%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:16])[CH2:4][CH2:5][CH2:6][NH:7][C:8]([C:10]1[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=1)=[O:9].[Li+].[OH-].C(Cl)(Cl)Cl>C1COCC1.O>[N:12]1[CH:13]=[CH:14][CH:15]=[C:10]([C:8]([NH:7][CH2:6][CH2:5][CH2:4][C:3]([OH:16])=[O:2])=[O:9])[CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
COC(CCCNC(=O)C=1C=NC=CC1)=O
Name
Quantity
0.75 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
14 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
to stir at room temperature (25° C.) overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
heated at (45° C.)
CUSTOM
Type
CUSTOM
Details
to recover the starting material
ADDITION
Type
ADDITION
Details
The aqueous layer was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=CC(=CC=C1)C(=O)NCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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